molecular formula C12H14ClN3S B1614375 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine CAS No. 912569-69-8

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

Cat. No.: B1614375
CAS No.: 912569-69-8
M. Wt: 267.78 g/mol
InChI Key: FWDQRROENFHLAI-UHFFFAOYSA-N
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Description

“4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C12H14ClN3S. It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for the synthesis of pyrimidines are described in literature . These methods often involve multi-component coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidinyl group and a chloromethyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.78 g/mol. More specific properties such as melting point, boiling point, and density were not found in the available literature.

Scientific Research Applications

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine has been studied for its potential applications in medicinal chemistry. It has been studied for its ability to bind to a variety of receptors in the human body, including serotonin, dopamine, and norepinephrine receptors. In addition, it has also been studied for its potential use in the synthesis of drugs, such as antidepressants and antipsychotics. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine in laboratory experiments include its ability to bind to a variety of receptors in the human body, its potential use in the synthesis of drugs, and its potential use in the treatment of neurological disorders. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in a laboratory setting. In addition, the compound is not yet approved by the FDA for use in humans, so it is not possible to use it in clinical trials.

Future Directions

The potential future directions for 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine include its use in the synthesis of new drugs, its use in the treatment of neurological disorders, and its use in the development of new therapeutic strategies. Additionally, further research into the exact mechanism of action of this compound could lead to a better understanding of its effects in the human body and could lead to the development of more effective treatments for a variety of conditions. Furthermore, further research into the potential side effects of this compound could lead to the development of safer drugs. Finally, further research into the potential interactions between this compound and other drugs could lead to the development of more effective drug combinations.

Properties

IUPAC Name

4-[4-(chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-7-9-1-4-16(5-2-9)12-11-10(3-6-17-11)14-8-15-12/h3,6,8-9H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDQRROENFHLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640415
Record name 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-69-8
Record name 4-[4-(Chloromethyl)-1-piperidinyl]thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
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4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
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4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Reactant of Route 6
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

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